N-phenylazetidin-3-amine dihydrochloride

Description

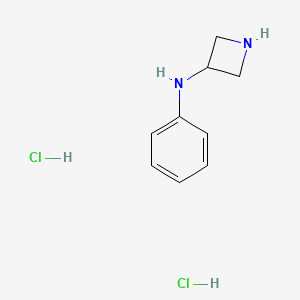

N-phenylazetidin-3-amine dihydrochloride (CAS 1937230-53-9) is a bicyclic organic compound with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 293.95 g/mol. It consists of a four-membered azetidine ring substituted with a phenyl group at the nitrogen atom and an amine group at the 3-position, with two hydrochloride counterions enhancing its water solubility . Its purity is typically ≥95%, as noted in commercial sources .

Properties

CAS No. |

2138172-01-5; 744984-91-6 |

|---|---|

Molecular Formula |

C9H14Cl2N2 |

Molecular Weight |

221.13 |

IUPAC Name |

N-phenylazetidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;;/h1-5,9-11H,6-7H2;2*1H |

InChI Key |

FFBCUXLAGFRVAW-UHFFFAOYSA-N |

SMILES |

C1C(CN1)NC2=CC=CC=C2.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylazetidin-3-amine dihydrochloride involves the reaction of azetidine with aniline in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Azetidine+Aniline→N-phenylazetidin-3-amine

The resulting N-phenylazetidin-3-amine is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-phenylazetidin-3-amine dihydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its azetidine structure allows it to serve as a building block for synthesizing more complex therapeutic agents. Research indicates its promising role in developing drugs targeting various diseases, particularly those involving enzyme modulation and receptor interactions.

The compound has shown potential biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in antibiotic development.

- Antiviral Activities : Preliminary research indicates that it may possess antiviral properties, warranting investigations into its mechanisms of action against viral infections.

Enzyme Interaction Studies

Research has focused on the interactions of this compound with specific enzymes and receptors. Its ability to bind with these biological molecules suggests that it could modulate their activity, leading to significant physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies

Several studies have highlighted the applications of this compound:

- Drug Development : A study investigated the compound's efficacy as a lead compound in drug discovery, focusing on its interactions with biological targets relevant to cancer treatment .

- Neuroprotective Effects : Research into derivatives of azetidine compounds has revealed neuroprotective properties that may be applicable in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-phenylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl group in this compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or dimethyl groups). This may enhance membrane permeability but reduce aqueous solubility relative to unsubstituted analogs like azetidin-3-amine dihydrochloride .

- Salt Form: Dihydrochloride salts generally exhibit higher solubility in water compared to monohydrochlorides (e.g., 1-benzhydrylazetidin-3-amine hydrochloride) .

- Stability : N-phenyl derivatives are typically stable at room temperature, whereas hygroscopic compounds like azetidin-3-amine dihydrochloride require desiccated storage .

2.2. Functional and Pharmacological Comparisons

- N-Phenyl vs. In contrast, N-methyl or N,N-dimethyl analogs (e.g., CAS 124668-49-1) prioritize hydrogen bonding and charge interactions due to their smaller, electron-donating substituents . N-Alkyl derivatives like N-methylazetidin-3-amine dihydrochloride are often used as building blocks for prodrugs or neurotransmitter analogs due to their compact size .

Comparison with Pyrrolidine Derivatives :

Biogenic Amine Derivatives :

- Linear dihydrochloride salts (e.g., putrescine or cadaverine dihydrochloride) lack the azetidine ring’s strain and rigidity, resulting in distinct physicochemical and biological profiles .

Q & A

Advanced Research Question

- Bacterial Strains : Use gram-positive (S. aureus) and gram-negative (P. aeruginosa) pathogens, referencing protocols from octenidine dihydrochloride studies .

- MIC/MBC Assays : Determine minimum inhibitory/bactericidal concentrations using broth microdilution. Include controls for efflux pump inhibition (e.g., PAβN dihydrochloride ).

- Biofilm Assays : Quantify biofilm disruption via crystal violet staining.

What safety protocols are essential for handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Keep in a cool, dry, sealed container away from light .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Replicate Experiments : Control variables like solvent (DMSO vs. water), pH, and bacterial inoculum size.

- Validate Assay Conditions : Cross-check with standardized methods (e.g., CLSI guidelines).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., octenidine dihydrochloride ).

What strategies are effective for studying the molecular mechanism of action?

Advanced Research Question

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for bacterial membranes or enzymes.

- Molecular Docking : Model interactions with targets like efflux pumps or cell wall synthesis proteins .

- Transcriptomics : RNA sequencing to identify gene expression changes in treated pathogens.

How can stability under varying pH and temperature conditions be systematically evaluated?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7.4), and alkaline (pH 9) buffers at 25°C and 40°C.

- Analytical Monitoring : Use HPLC and MS to track degradation products (e.g., hydrolysis of the azetidine ring) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, following ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.